molecular formula C16H20N2O3 B5801105 N-cycloheptyl-3-(2-nitrophenyl)acrylamide

N-cycloheptyl-3-(2-nitrophenyl)acrylamide

Cat. No. B5801105
M. Wt: 288.34 g/mol
InChI Key: ABJAOHWOVZKYLD-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-3-(2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its various applications in the medical and pharmaceutical industries. This compound is a member of the acrylamide family and has been found to possess several unique properties that make it an attractive candidate for various research purposes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-(2-nitrophenyl)acrylamide is not fully understood. However, it is believed that this compound interacts with specific proteins and enzymes in the body, leading to various biochemical and physiological effects. For instance, it has been found to inhibit the activity of certain enzymes involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-cycloheptyl-3-(2-nitrophenyl)acrylamide has been found to possess several biochemical and physiological effects. For instance, it has been found to inhibit the activity of certain enzymes involved in the regulation of cell growth and proliferation. It has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been found to modulate the activity of certain neurotransmitters in the brain, leading to potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cycloheptyl-3-(2-nitrophenyl)acrylamide is its ability to selectively interact with specific proteins and enzymes in the body, making it an attractive candidate for various research purposes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of N-cycloheptyl-3-(2-nitrophenyl)acrylamide. For instance, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, new synthesis methods and modifications of this compound may lead to the development of new drugs with improved efficacy and reduced toxicity. Finally, further studies are needed to fully explore the potential applications of this compound in various research fields, including neuroscience, cancer research, and drug discovery.

Synthesis Methods

The synthesis of N-cycloheptyl-3-(2-nitrophenyl)acrylamide involves the reaction between cycloheptylamine and 2-nitrophenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) and is typically carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-cycloheptyl-3-(2-nitrophenyl)acrylamide.

Scientific Research Applications

N-cycloheptyl-3-(2-nitrophenyl)acrylamide has been widely used in scientific research due to its various applications in the medical and pharmaceutical industries. This compound has been found to possess several unique properties that make it an attractive candidate for various research purposes. For instance, it has been used as a fluorescent probe for the detection of protein conformational changes. It has also been used as a molecular tool for the study of protein-protein interactions and as a ligand for the development of new drugs.

properties

IUPAC Name

(E)-N-cycloheptyl-3-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-16(17-14-8-3-1-2-4-9-14)12-11-13-7-5-6-10-15(13)18(20)21/h5-7,10-12,14H,1-4,8-9H2,(H,17,19)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJAOHWOVZKYLD-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-cycloheptyl-3-(2-nitrophenyl)prop-2-enamide

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